Cas no 37148-51-9 (3'-Amino-4'-Bromoacetophenone)

3'-Amino-4'-Bromoacetophenone is a brominated and aminated acetophenone derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key functional groups—a bromo substituent at the 4' position and an amino group at the 3' position—enable versatile reactivity, particularly in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. The compound's structural features make it valuable for constructing complex molecular frameworks in medicinal chemistry and materials science. It exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile ensures consistent performance in synthetic applications, making it a reliable building block for researchers.
3'-Amino-4'-Bromoacetophenone structure
3'-Amino-4'-Bromoacetophenone structure
Product name:3'-Amino-4'-Bromoacetophenone
CAS No:37148-51-9
MF:C8H8NOBr
Molecular Weight:214.059
MDL:MFCD00466451
CID:2602400
PubChem ID:608294

3'-Amino-4'-Bromoacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(3-amino-4-bromophenyl)ethanone
    • 3′-AMino-4′-broMoacetophenone
    • 3'-amino-4'-bromoacetophenone
    • Z1269218710
    • 3-amino-4-bromo acetophenone
    • MFCD00466451
    • SR-01000388877-1
    • AKOS021983139
    • 3 inverted exclamation marka-Amino-4 inverted exclamation marka-bromoacetophenone
    • SCHEMBL7109894
    • DTXSID30345956
    • 3'-Amino-4'-bromoacetophenone, 97%
    • DB-126515
    • 1-(3-amino-4-bromophenyl)ethan-1-one
    • EN300-260370
    • 37148-51-9
    • STL370781
    • 1-(3-Amino-4-bromo-phenyl)-ethanone
    • SR-01000388877
    • 3?-Amino-4?-bromoacetophenone
    • 686-950-2
    • AS-86925
    • MBA14851
    • 3'-Amino-4'-Bromoacetophenone
    • MDL: MFCD00466451
    • インチ: InChI=1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
    • InChIKey: HYRBHUHCBGRDHI-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=C(C=C1)Br)N

計算された属性

  • 精确分子量: 212.97893g/mol
  • 同位素质量: 212.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • XLogP3: 1.6

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 114-118 °C
  • Boiling Point: 345.0±27.0 °C at 760 mmHg
  • フラッシュポイント: 162.4±23.7 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3'-Amino-4'-Bromoacetophenone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H302-H317
  • Warning Statement: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-43
  • セキュリティの説明: 36/37
  • 危険物標識: Xn
  • 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3'-Amino-4'-Bromoacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-260370-2.5g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
2.5g
$29.0 2024-06-18
Enamine
EN300-260370-5g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
5g
$52.0 2023-09-14
Enamine
EN300-260370-10g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
10g
$89.0 2023-09-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
714437-5G
3'-Amino-4'-Bromoacetophenone
37148-51-9
5g
¥1002.1 2023-11-27
Alichem
A012000003-250mg
3'-Amino-4'-bromoacetophenone
37148-51-9 97%
250mg
$494.40 2023-09-02
TRC
A577118-500mg
3'-Amino-4'-Bromoacetophenone
37148-51-9
500mg
$ 185.00 2022-05-31
Enamine
EN300-260370-1g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
1g
$19.0 2023-09-14
Alichem
A012000003-1g
3'-Amino-4'-bromoacetophenone
37148-51-9 97%
1g
$1475.10 2023-09-02
Enamine
EN300-260370-5.0g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
5.0g
$52.0 2024-06-18
Enamine
EN300-260370-0.05g
1-(3-amino-4-bromophenyl)ethan-1-one
37148-51-9 95%
0.05g
$19.0 2024-06-18

3'-Amino-4'-Bromoacetophenone 関連文献

3'-Amino-4'-Bromoacetophenoneに関する追加情報

3'-Amino-4'-Bromoacetophenone (CAS No. 37148-51-9): A Comprehensive Overview

3'-Amino-4'-Bromoacetophenone, a compound with the CAS registry number 37148-51-9, is a versatile aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also referred to as N-(4-bromophenyl)acetamide, is characterized by its unique structure, which combines an acetophenone backbone with amino and bromo substituents. The presence of these functional groups imparts distinct chemical properties, making it a valuable molecule for both academic research and industrial applications.

The synthesis of 3'-Amino-4'-Bromoacetophenone typically involves multi-step organic reactions, often leveraging nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate the coupling of bromine and amino groups onto the aromatic ring. These methods not only improve yield but also allow for better control over the regiochemistry of the product.

One of the most notable applications of 3'-Amino-4'-Bromoacetophenone is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting receptor-mediated pathways. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties. A recent study published in *Journal of Medicinal Chemistry* demonstrated that 3'-Amino-4'-Bromoacetophenone derivatives can modulate the activity of key enzymes involved in inflammatory responses, making them promising candidates for drug development.

In materials science, 3'-Amino-4'-Bromoacetophenone has been utilized as a precursor for advanced materials such as conductive polymers and organic semiconductors. The amino group facilitates polymerization reactions, while the bromine substituent enhances electronic properties. Researchers at Stanford University have reported the successful incorporation of this compound into polymeric frameworks, resulting in materials with improved charge transport capabilities. Such findings underscore its potential in next-generation electronic devices.

The chemical stability and reactivity of 3'-Amino-4'-Bromoacetophenone make it a valuable substrate for various organic transformations. For example, its ability to undergo nucleophilic substitution reactions has been exploited in the synthesis of heterocyclic compounds. A team from the University of Tokyo recently developed a novel protocol using this compound to construct pyridine derivatives, which are widely used in agrochemicals and pharmaceuticals.

From an environmental perspective, understanding the degradation pathways of 3'-Amino-4'-Bromoacetophenone is crucial for assessing its ecological impact. Studies conducted by environmental chemists at the University of California have revealed that this compound undergoes rapid photodegradation under UV light, minimizing its persistence in aquatic systems. This information is vital for regulatory agencies aiming to establish safety guidelines for its use.

In conclusion, 3'-Amino-4'-Bromoacetophenone (CAS No. 37148-51-9) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is undeniably profound.

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